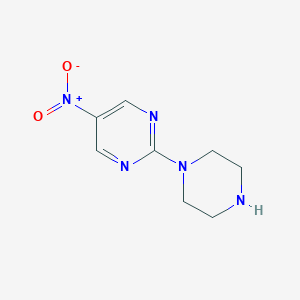

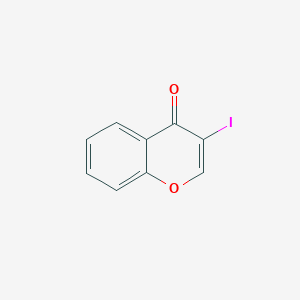

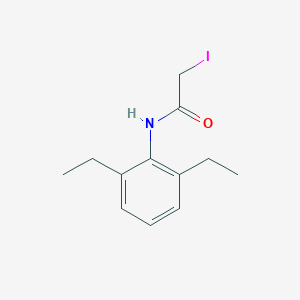

![molecular formula C8H7N3O B180197 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 16952-45-7](/img/structure/B180197.png)

2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

Descripción general

Descripción

“2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known to exhibit various biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the reaction of aryl-methylene acetoacetates with different aminopyrimidines . A series of Diacyl substituted 1-ethyl – 7 – methylpyrido [2, 3-d] pyrimidine- 2, 4, 5 (1H, 3H, 8H) - trione at position 3, 8 with either acetyl or phenyl substituted derivatives are prepared . The synthesis of these derivatives is best achieved by direct reaction of the aminopyridine with di-tert-butyl dicarbonate in the absence of added base .Aplicaciones Científicas De Investigación

Crystal Structure Analysis : The behavior of derivatives such as 2-amino-6-chloropyrimidin-4-one and 2-amino-5-bromo-6-methylpyrimidin-4-one in crystal structures has been studied. These studies focus on the hydrogen-bonding patterns and interactions with various coformers, which is crucial for understanding pharmaceutical ingredient behaviors (Gerhardt & Bolte, 2016).

Antimicrobial Activity : Derivatives such as 1-aryl-2-vinylpyrido[2,3-d]pyrimidin-4-ones have been synthesized and evaluated for their antimicrobial activities. These compounds display significant potential as antimicrobial agents (Zakharov et al., 1994).

Antitumor Activity : The synthesis of derivatives like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine and their potential as antitumor agents have been explored. These compounds show significant activity against certain types of cancer, such as the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Anticancer Properties : A study on the synthesis of 2-propylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives revealed potent anticancer activities for some compounds. This highlights the potential for developing new anticancer drugs (Elgohary & El-Arab, 2013).

Synthetic Methodologies : Research on the synthesis and properties of pyrido[3,4-d]-pyrimidin-4(3H)-ones and pyrimidine-2,4-(1H,3H)-diones has contributed to the development of new synthetic methodologies for these compounds, which are important for pharmaceutical applications (Gelling & Wibberley, 1969).

Antihypertensive Activity : Some derivatives, like 6-arylpyrido[2,3-d]pyrimidin-7-amine, have been shown to possess antihypertensive properties. This suggests their potential use in treating hypertension (Bennett et al., 1981).

Green Chemistry Synthesis : The solvent-free synthesis of pyrido[1,2-a]pyrimidin-4-ones catalyzed by BiCl3 is a noteworthy development in green chemistry. This method is efficient and environmentally friendly (Roslan et al., 2015).

Structural and Spectral Exploration : Novel derivatives like (hydroxybenzoyl)pyrido[2,3-d]pyrimidine have been synthesized and analyzed for their structural and spectral characteristics. This research contributes to the understanding of their electronic structures and potential reactivity (Ashraf et al., 2019).

Propiedades

IUPAC Name |

2-methyl-3H-pyrido[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-5-10-7-2-3-9-4-6(7)8(12)11-5/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIRLJWKTODOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NC=C2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

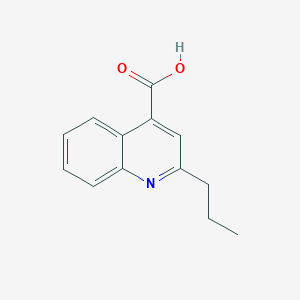

![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)

![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)